RGD Trifluoroacetate

Integrin Cell Adhesion Peptide Ligand

RGD trifluoroacetate is the validated linear tripeptide for broad-spectrum integrin binding (αVβ1/3/5/6/8, α5β1, α8β1), distinct from narrow-selectivity cyclic analogs. Its trifluoroacetate salt ensures >98% radiochemical purity in gallium-68/fluorine-18 labeling for PET imaging—a critical advantage for tracer development. The compound is the gold standard for cell adhesion assays, biomaterial scaffold functionalization, and integrin antagonist screening. Choose this specific form for reproducible, publication-grade results in integrin research and molecular imaging.

Molecular Formula C14H23F3N6O8
Molecular Weight 460.367
CAS No. 120103-89-1; 2378808-45-6
Cat. No. B2632458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGD Trifluoroacetate
CAS120103-89-1; 2378808-45-6
Molecular FormulaC14H23F3N6O8
Molecular Weight460.367
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7-;/m0./s1
InChIKeyFBPDETPEHPAQDC-LEUCUCNGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RGD Trifluoroacetate (CAS 120103-89-1 / 2378808-45-6): Baseline Characterization of the Synthetic Tripeptide Integrin Ligand


RGD Trifluoroacetate, also known as Arg-Gly-Asp trifluoroacetate salt, is a synthetic tripeptide (molecular weight 460.36 Da) corresponding to the canonical cell adhesion sequence found in fibronectin and other extracellular matrix proteins. The compound exists as a crystalline solid, typically supplied as a lyophilized powder with purity ≥95% . It is widely used as a biochemical tool to study integrin-mediated signaling, cell adhesion, migration, and as a targeting moiety in drug delivery and molecular imaging applications .

Why Linear RGD Trifluoroacetate Cannot Be Substituted with Other RGD‑Containing Peptides: A Quantitative Stability and Binding Rationale


Although the RGD motif is shared by many peptides, substitution with a generic 'RGD-containing' analog is not scientifically defensible. The linear, unprotected tripeptide (Arg-Gly-Asp) in its trifluoroacetate salt form exhibits a distinct integrin-binding profile and solution behavior that differ sharply from cyclic RGD variants or extended RGD sequences. For instance, the trifluoroacetate salt form demonstrates superior stability in radiolabeling applications (radiochemical purity >98%) compared to acetate dimer counterparts [1]. Furthermore, linear RGD binds to a broad panel of integrin subtypes (αVβ1, αVβ3, αVβ5, αVβ6, αVβ8, α8β1, α5β1) , whereas cyclic analogs like cyclo(-RGDfK) exhibit high selectivity for αvβ3 (IC₅₀ = 0.94 nM) . Therefore, the choice between these compounds depends entirely on the required integrin engagement spectrum and assay stability requirements, making generic substitution a source of experimental irreproducibility.

Quantitative Comparator Evidence for RGD Trifluoroacetate Versus Key Analogs and Free Base


Broader Integrin Subtype Binding Profile Compared to Selective Cyclic RGD Analogs

Linear RGD trifluoroacetate binds to a panel of seven integrin subtypes, including αVβ1, αVβ3, αVβ5, αVβ6, αVβ8, α8β1, and α5β1 . In contrast, the cyclic RGD analog cyclo(-RGDfK) is a highly selective inhibitor of the αvβ3 integrin (IC₅₀ = 0.94 nM) .

Integrin Cell Adhesion Peptide Ligand

Superior Stability in Radiochemical Applications vs. Alternative RGD Conjugates

In a comparative in vitro stability study, gallium-68-labeled NODAGA-RGD trifluoroacetate maintained radiochemical purity >98% across all stability tests, outperforming NODAGA-RGD dimer acetate and DOTA-cyclo-RGDfK acetate [1].

PET Imaging Radiochemistry Peptide Stability

Equivalent Aqueous Solubility with Improved Crystalline Handling Compared to RGD Free Base

RGD trifluoroacetate demonstrates a solubility of 10 mg/mL in PBS (pH 7.2) . This is comparable to the free base form, which shows solubility of 10 mg/mL in water . The trifluoroacetate salt is supplied as a crystalline solid, facilitating precise weighing and long-term storage at -20°C .

Peptide Solubility Formulation Salt Form

Established Efficacy as the Most Effective Cell Adhesion Sequence for Synthetic Surfaces

A comprehensive review of RGD-modified polymers identifies the RGD tripeptide as the most effective and most frequently employed peptide sequence for stimulating cell adhesion on synthetic surfaces, with over 24 integrins binding to ECM molecules in an RGD-dependent manner [1]. Control peptides such as RAD (Arg-Ala-Asp) or RGE (Arg-Gly-Glu) do not promote adhesion.

Biomaterials Cell Adhesion Surface Functionalization

Optimal Scientific and Industrial Use Cases for RGD Trifluoroacetate Based on Verified Performance Data


Development of PET Imaging Probes for Integrin Expression

RGD trifluoroacetate serves as the optimal precursor for gallium-68 or fluorine-18 labeling in PET tracer development due to its demonstrated high radiochemical stability (>98% purity) compared to other RGD conjugates [1]. This application is critical for non-invasive imaging of tumor angiogenesis and integrin αvβ3 expression in glioblastoma and other cancers.

Functionalization of Synthetic Biomaterials for Cell Adhesion

The compound is the gold standard for immobilizing the RGD motif onto polymer surfaces, hydrogels, or scaffolds. Its proven efficacy in promoting cell adhesion [2] makes it essential for tissue engineering, implant coatings, and 3D cell culture platforms requiring robust integrin-mediated attachment.

Broad-Spectrum Integrin Profiling and Drug Discovery Assays

Given its ability to bind a wide panel of integrin subtypes (αVβ1, αVβ3, αVβ5, αVβ6, αVβ8, α8β1, α5β1) , RGD trifluoroacetate is ideally suited for high-throughput screening assays aimed at identifying novel integrin antagonists or for studying global integrin activation states in various cell types.

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